molecular formula C16H14F4N4O B2607599 N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034618-54-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2607599
CAS RN: 2034618-54-5
M. Wt: 354.309
InChI Key: LHALTYUZSZZEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14F4N4O and its molecular weight is 354.309. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Transcription Factors

A study focused on the structural modification of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, aiming to improve oral bioavailability and identified modifications that retain activity against NF-kappaB and AP-1 transcription factors. Notably, the carboxamide group's placement is crucial for maintaining activity, indicating the compound's potential as a transcription factor inhibitor (Palanki et al., 2000).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives displayed potent antitubercular and antibacterial activities, surpassing reference drugs in efficacy. These findings suggest a promising direction for developing new antimicrobial agents, highlighting the carboxamide's role in enhancing potency (Bodige et al., 2020).

Synthesis of Trifluoromethylated Analogues

Research into the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid explores the use of 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This work contributes to the development of new molecules with potential pharmacological applications, demonstrating the flexibility of pyrimidine-based compounds in medicinal chemistry (Sukach et al., 2015).

Metal-Free Synthesis via Visible Light

A novel, metal-free approach for the perfluoroalkylation of uracils, cytosines, and pyridinones was developed, showcasing a simple method for modifying nucleobases with fluoroalkyl groups. This technique's simplicity and mild reaction conditions make it an attractive option for medicinal chemistry applications (Huang et al., 2018).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O/c17-12-4-3-10(7-11(12)16(18,19)20)23-15(25)13-8-14(22-9-21-13)24-5-1-2-6-24/h3-4,7-9H,1-2,5-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALTYUZSZZEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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